molecular formula C16H16N4O B4833002 1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B4833002
M. Wt: 280.32 g/mol
InChI Key: NVBDDNHNDRYFFX-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring a fused indazol-4-one core substituted with a benzimidazole moiety and two methyl groups at positions 3 and 4. This structural framework is associated with diverse biological activities, including enzyme inhibition and receptor modulation . The compound’s tautomeric stability has been computationally validated, with the 3,6-dimethyl-substituted indazol-4-one form being the most stable tautomer .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3,6-dimethyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-9-7-13-15(14(21)8-9)10(2)19-20(13)16-17-11-5-3-4-6-12(11)18-16/h3-6,9H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBDDNHNDRYFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=NN2C3=NC4=CC=CC=C4N3)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indazol-4-one Family
Compound Name Substituents Key Features Biological Activity Reference
Target Compound 3,6-dimethyl; 1H-benzimidazol-2-yl Enhanced tautomeric stability, dual aromatic systems Potential enzyme inhibition (e.g., HNE) or receptor binding
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one 3,6,6-trimethyl Increased steric bulk at position 6 Studied for opioid receptor agonism (e.g., reduced GI dysfunction vs. morphine)
6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one 6,6-dimethyl Symmetric substitution at position 6 Computational model for tautomerism; no direct bioactivity reported
1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one Benzyl and methylene groups Extended aromatic system via benzo-fusion Synthetic intermediate; no reported bioactivity

Key Observations :

  • Substituent Effects: The target compound’s benzimidazole group distinguishes it from simpler methyl-substituted analogues.
Benzimidazole-Containing Derivatives
Compound Class Example Structure Activity Comparison to Target Compound Reference
Arylazo-thiazole derivatives 5-(Aryldiazenyl)thiazole-benzimidazole hybrids Antibacterial, anti-HepG2 cancer Target compound lacks thiazole/azo groups, reducing electrophilicity
Alkylthiourea derivatives 1-((1H-Benzimidazol-2-yl)methyl)thiourea (4) Intermediate for thiazole synthesis Target compound’s indazolone core offers rigidity vs. flexible thiourea
N-(1H-Benzimidazol-2-yl)methanamines N-(4-chlorophenyl or 4-nitrophenyl derivatives Wheat germination modulation Target compound’s indazolone core may enhance metabolic stability

Key Observations :

  • Biological Specificity : The target compound’s indazolone core differentiates it from simpler benzimidazole derivatives. For instance, arylazo-thiazole derivatives exhibit antibacterial activity due to electrophilic azo groups, whereas the target compound’s activity may stem from enzyme inhibition .
  • Synthetic Flexibility : Unlike intermediates like 1-((1H-benzimidazol-2-yl)methyl)thiourea (used to build thiazoles ), the target compound is a terminal product with optimized stability.
Enzyme Inhibition
  • Human Neutrophil Elastase (HNE) : Indazol-4-one derivatives with hydrophobic substituents (e.g., 3,6-dimethyl) exhibit competitive HNE inhibition. The target compound’s benzimidazole group may enhance binding via aromatic interactions with the enzyme’s active site .
  • Opioid Receptors : The 3,6,6-trimethyl analogue (1-(2,4-dibromophenyl)-3,6,6-trimethyl-indazol-4-one) shows potent μ-opioid receptor agonism with reduced gastrointestinal side effects vs. morphine. The target compound’s benzimidazole group could modulate receptor selectivity but lacks bromophenyl substituents linked to opioid activity .
Anticancer Potential
  • While benzimidazole-arylazo derivatives (e.g., compound 3c ) inhibit HepG2 cells (IC₅₀ ~15 μM), the target compound’s indazolone core may offer improved pharmacokinetics due to reduced metabolic degradation.

Biological Activity

1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a benzimidazole moiety fused with an indazole ring, which contributes to its pharmacological properties. Its molecular formula is C16H16N4OC_{16}H_{16}N_{4}O with a molecular weight of 280.32 g/mol .

The biological activity of this compound primarily revolves around its interaction with various molecular targets. The benzimidazole component is known to bind to DNA and proteins, disrupting their normal functions. This leads to the inhibition of enzymes involved in DNA replication and repair, ultimately inducing cell death in cancer cells. Additionally, it may interfere with metabolic pathways in microorganisms, contributing to its antimicrobial properties .

Biological Evaluation

Recent studies have highlighted the compound's potential as a human neutrophil elastase (HNE) inhibitor. HNE is a serine protease implicated in inflammatory diseases and various cancers. The synthesized derivatives of this compound exhibited potent inhibitory activity against HNE with KiK_i values ranging from 6 to 35 nM .

Table 1: Inhibitory Activity of Selected Derivatives

CompoundKiK_i (nM)Stability (Half-life in Buffer)
Compound A6>1 hour
Compound B15>1 hour
Compound C35>1 hour

Study on HNE Inhibition

In a study published in September 2021, researchers synthesized a series of HNE inhibitors based on the 1,5,6,7-tetrahydro-4H-indazol-4-one core. The compounds were characterized using NMR spectroscopy and analytical techniques to confirm their structures before biological testing. The results indicated that these compounds are competitive inhibitors of HNE .

Anticancer Properties

Another area of investigation has been the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been linked to its mechanism of action involving DNA interaction and enzyme inhibition. The structural complexity of the compound allows it to engage multiple targets within cancer cells, enhancing its efficacy as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, and how do reaction conditions influence yield?

  • Methodology :

  • Multicomponent reactions : Ball-milling under solvent-free conditions with sulfamic acid enables efficient one-pot synthesis of structurally similar tetrahydroindazol-4-ones (e.g., 98% yield for 6,6-dimethyl derivatives) .
  • Stepwise synthesis : Condensation of o-phenylenediamine with ketones or hydrazines, followed by cyclization, is a common approach. For example, hydrazine hydrate in methanol can form benzimidazole intermediates, which are further modified .
    • Key Considerations :
  • Reagent selection : Sodium cyanate and glacial acetic acid improve carboxamide formation .
  • Characterization : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to confirm intermediates (e.g., δ 2.45 ppm for methyl groups in 1H NMR^1 \text{H NMR}) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Analytical Workflow :

  • IR spectroscopy : Detect carbonyl (C=O) stretches at ~1650–1680 cm1^{-1} and benzimidazole N-H stretches at ~3400 cm1^{-1} .
  • NMR : Look for characteristic signals:
  • 1H NMR^1 \text{H NMR}: Methyl protons at δ 2.18–2.55 ppm and aromatic protons at δ 7.19–8.08 ppm .
  • 13C NMR^{13} \text{C NMR}: Carbonyl carbons at ~192 ppm and benzimidazole carbons at ~115–151 ppm .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 227 for a related compound) .

Advanced Research Questions

Q. What computational methods predict the tautomeric stability of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives?

  • Methodology :

  • DFT calculations : B3LYP/6-31G** optimizations show that the keto tautomer (4H-indazol-4-one) is more stable than enol forms due to resonance stabilization .
  • Semiempirical models : AM1 and HF/6-31G* methods corroborate experimental tautomer distributions .
    • Implications :
  • Solvent effects (e.g., DMSO vs. CDCl3_3) may shift tautomeric equilibria, affecting reactivity in biological assays .

Q. How does the compound interact with biological targets, such as dihydroorotate dehydrogenase (DHODH)?

  • Experimental Design :

  • Enzyme inhibition assays : Evaluate IC50_{50} values using recombinant DHODH and spectrophotometric detection of orotate reduction .
  • Structure-activity relationships (SAR) : Compare anti-tumor effects of derivatives with varying substituents (e.g., 3-methyl vs. 6,6-dimethyl groups) .
    • Findings :
  • Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity against cancer cell lines (e.g., MCF7) .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Crystallography Workflow :

  • Data collection : Use SHELX programs (SHELXL for refinement) to solve single-crystal structures. High-resolution data (<1.0 Å) reduces twinning artifacts .
  • ORTEP visualization : Generate thermal ellipsoid plots to assess bond lengths and angles (e.g., C=O bond ~1.22 Å) .
    • Challenges :
  • Disorder in methyl or benzimidazole groups requires constrained refinement .

Contradictions and Limitations

  • Synthetic yields : Ball-milling achieves higher yields than stepwise methods but may require specialized equipment vs. .
  • Tautomer stability : Computational models (B3LYP vs. AM1) vary in predicting energy differences (~1–3 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

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